Product packaging for (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine(Cat. No.:CAS No. 83023-56-7)

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B1588399
CAS No.: 83023-56-7
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-SECBINFHSA-N
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Description

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Heterocyclic Chemistry

The pyridine and pyrrolidine rings are fundamental scaffolds in the realm of heterocyclic chemistry, each contributing unique properties to the molecules they are part of.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. nih.govajrconline.org Its aromaticity provides a stable, planar core, while the nitrogen atom imparts basicity and the ability to participate in hydrogen bonding. nih.gov The pyridine nucleus is a key component in a wide range of therapeutic agents, demonstrating its versatility in drug design. researchgate.netglobalresearchonline.net

The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, is another privileged scaffold in medicinal chemistry. nih.gov Its non-planar, puckered nature allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets. nih.gov The pyrrolidine scaffold is present in many natural alkaloids and FDA-approved drugs. nih.gov The nitrogen atom in the pyrrolidine ring is a secondary amine, conferring basicity and a point for further functionalization. nih.gov

The combination of these two scaffolds in a single molecule, as seen in (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine, creates a structure with a rich chemical profile, offering a blend of aromatic and aliphatic features, as well as multiple sites for chemical modification.

Historical Context of Related Pyridine-Pyrrolidine Derivatives in Academic Inquiry

The academic inquiry into molecules containing both pyridine and pyrrolidine rings has a rich history, rooted in the study of natural products and the subsequent development of synthetic methodologies. One of the most well-known natural products featuring this combined scaffold is nicotine (B1678760), which contains a pyridine ring linked to an N-methylpyrrolidine ring. wikipedia.org The study of nicotine and other alkaloids from the Solanaceae family has been a significant driver of research into the synthesis and biological activity of pyridine-pyrrolidine derivatives. wikipedia.org

Early research often focused on the synthesis of analogs of these natural products to understand their structure-activity relationships. Over time, the focus expanded to the creation of novel pyridine-pyrrolidine derivatives with tailored properties for various applications, particularly in medicinal chemistry. Synthetic chemists have developed numerous methods to construct these linked heterocyclic systems, often involving the coupling of pre-functionalized pyridine and pyrrolidine precursors. For instance, the synthesis of 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine, a closely related analog, has been reported, starting from 5-bromo-3-(2-pyrrolidinyl) pyridine. chemicalbook.com

More recent academic inquiry has explored the use of pyridine-pyrrolidine derivatives as key intermediates in the synthesis of complex molecules and as ligands in catalysis. The development of modern synthetic techniques, such as cross-coupling reactions, has greatly facilitated the construction of these hybrid molecules with high precision and efficiency. mdpi.com

Scope and Core Research Focus on this compound

The core research focus on this compound and its analogs lies predominantly in the field of drug discovery and development. The presence of the bromine atom on the pyridine ring provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of substituents. mdpi.com This versatility makes it an attractive starting material for the synthesis of libraries of compounds for biological screening.

Research involving similar bromo-pyridine structures suggests a focus on developing inhibitors for various enzymes and receptors. For example, compounds with a 3-bromo-pyridine moiety are investigated as intermediates in the synthesis of therapeutic agents. The pyrrolidine moiety, particularly with its defined stereochemistry, is crucial for specific interactions with biological targets, often fitting into chiral binding pockets of proteins.

The investigation of analogs has shown that the combination of pyridine and pyrrolidine scaffolds can lead to potent biological activity. For instance, novel 3-alkylpyridine analogs have been synthesized and evaluated for their anticancer activity. nih.gov Furthermore, the modification of the pyrrolidine ring in related structures has been shown to influence biological activity, highlighting the importance of this moiety in structure-activity relationship studies. researchgate.net The research into such compounds underscores a strategic approach in medicinal chemistry: the combination of well-established pharmacophores to create novel molecular entities with potentially enhanced or entirely new therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2 B1588399 (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine CAS No. 83023-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQHGHGEPQGOO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427570
Record name 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83023-56-7
Record name 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 3 Bromo 5 Pyrrolidin 2 Yl Pyridine and Analogues

Stereoselective Synthesis Approaches for Enantiomeric Purity of Pyrrolidinyl-Pyridines

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical applications. The biological activity of compounds like (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is intrinsically tied to their specific stereochemistry. Therefore, advanced synthetic methods are geared towards precise control over the formation of the chiral center in the pyrrolidine (B122466) ring.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecular architectures, offering an efficient alternative to classical resolution methods. nih.govdoaj.org These catalytic approaches can establish the desired stereocenter during the formation of the pyrrolidine ring itself.

One of the most versatile methods for synthesizing enantiomerically enriched pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This reaction allows for the creation of multiple stereocenters in a single, highly controlled step. The choice of metal catalyst and chiral ligand is critical for inducing high levels of stereoselectivity.

Another significant strategy involves the catalytic reduction of substituted pyrroles. Heterogeneous catalytic hydrogenation of highly functionalized pyrrole (B145914) systems can lead to the corresponding pyrrolidines with excellent diastereoselectivity. nih.gov The reaction is believed to proceed in a stepwise manner where the initial reduction creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov Organocatalytic methods, particularly those employing diarylprolinol silyl (B83357) ethers, have also proven effective for the asymmetric functionalization of aldehydes, which can be precursors to chiral pyrrolidine structures. nih.govresearchgate.net

Table 1: Asymmetric Catalytic Methods for Pyrrolidine Synthesis

Catalytic SystemReaction TypeKey Features
Metal Catalyst + Chiral Ligand1,3-Dipolar CycloadditionHigh stereocontrol, formation of multiple stereocenters. rsc.org
Heterogeneous Hydrogenation (e.g., Pd/C)Pyrrole ReductionExcellent diastereoselectivity for functionalized pyrrolidines. nih.gov
Diarylprolinol Silyl Ethers (Organocatalyst)Aldehyde FunctionalizationHigh efficiency in creating chiral precursors for pyrrolidines. nih.govresearchgate.net
Bifunctional Cinchona-Squaramide (Organocatalyst)Sulfa-Michael AdditionYields polyfunctional tetrahydrothiophenes, precursors to complex heterocycles. metu.edu.tr

Chiral Auxiliary and Organocatalysis Strategies for Stereocontrol

The use of chiral auxiliaries and organocatalysts represents a cornerstone of modern asymmetric synthesis, providing reliable methods for controlling stereochemistry. nih.govscispace.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scispace.com For instance, a chiral auxiliary can be attached to a precursor molecule, guiding a cyclization or addition reaction to form the pyrrolidine ring with a specific stereochemistry. Afterward, the auxiliary is cleaved to yield the desired enantiomerically pure product. Pyrrolidine-based auxiliaries themselves are frequently used due to the rigidity of their scaffold, which allows for efficient chirality transfer. scispace.com A strategy for resolving enantiomers of 1,4-dihydropyridine (B1200194) derivatives involves using a chiral auxiliary group, such as one derived from protected glycerol, which can later be removed and replaced. nih.gov

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has gained prominence as an environmentally friendly and metal-free alternative. nih.govresearchgate.net Proline and its derivatives are considered "privileged" organocatalysts. nih.gov The pyrrolidine scaffold is central to their function, enabling them to form key intermediates like enamines while a side-chain functional group (e.g., carboxylic acid, amide) directs the approach of the electrophile through non-covalent interactions, such as hydrogen bonding. nih.govresearchgate.net Modifications to the catalyst structure, such as creating bifunctional catalysts that can activate both the nucleophile and electrophile simultaneously, have further enhanced their efficiency and selectivity. nih.govmetu.edu.tr For example, pyrrolidinyl-camphor and proline-derived squaramide organocatalysts have been designed for synergistic activation. nih.govresearchgate.net

Table 2: Comparison of Chiral Control Strategies

StrategyMechanismAdvantages
Chiral Auxiliary Covalent attachment of a chiral group to direct reaction stereochemistry. scispace.comHigh predictability, robust and well-established methods. scispace.com
Organocatalysis Use of small chiral organic molecules (e.g., proline derivatives) to catalyze reactions. nih.govMetal-free, environmentally friendly, high enantioselectivity. nih.govresearchgate.net

Enantiomeric Resolution Techniques Applied to Chiral Pyridine-Pyrrolidine Systems

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), enantiomeric resolution is required to separate them. wikipedia.org This is a crucial step for isolating the desired (R)-enantiomer of 3-bromo-5-(pyrrolidin-2-yl)pyridine.

One of the most established methods is the crystallization of diastereomeric salts. wikipedia.org The racemic mixture, which contains a basic nitrogen atom in the pyridine (B92270) ring, can be reacted with a chiral acid (a resolving agent) like tartaric acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org

Kinetic resolution is another powerful technique. rsc.orgwhiterose.ac.uk This method employs a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic starting material. whiterose.ac.uk The reaction is stopped when approximately 50% of the material has been consumed, resulting in a mixture of the unreacted, enantiomerically-enriched starting material and the product. whiterose.ac.uk For substituted pyrrolidines, enzymatic methods are frequently used for kinetic resolution due to their high selectivity. rsc.org

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a widely used analytical and preparative method for separating enantiomers. nih.govnih.gov For instance, a tetraproline-based chiral stationary phase has been shown to resolve racemic 4-aryl-1,4-dihydropyridines, separating the enantiomers based on differential interactions, primarily through hydrogen bonding. nih.gov

Regioselective Functionalization and Bromination Strategies

The precise placement of the bromine atom at the C-3 position of the pyridine ring is a significant synthetic challenge. The electronic nature of the pyridine ring deactivates it towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles primarily to the C-3 position, but reactions often require harsh conditions and can suffer from a lack of selectivity. youtube.com

Direct Bromination of Pyridine Precursors and Pyridine Derivatives

Direct bromination of pyridine is difficult and often requires high temperatures, leading to low yields. youtube.com To overcome this, several advanced strategies have been developed.

One effective method involves the activation of the pyridine ring by converting it to a pyridine N-oxide. researchgate.net The N-oxide group activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. However, under specific conditions, such as using oxalyl bromide ((COBr)₂) and triethylamine, regioselective bromination can be achieved. researchgate.net Subsequent deoxygenation restores the pyridine ring, yielding the desired brominated derivative. researchgate.net

Another approach utilizes directing groups to control the position of bromination. A directing group can be temporarily installed on the pyridine ring to force the bromine atom to add to a specific location, such as the meta-position (C-3 or C-5). acs.org A facile and sustainable electrochemical bromination protocol has been developed that uses directing groups to achieve meta-selectivity under mild, room-temperature conditions with inexpensive bromine salts. acs.org

Specialized reagents have also been designed for selective halogenation. For example, a set of heterocyclic phosphines can be used to generate phosphonium (B103445) salts from pyridines, which then undergo selective halogenation under specific conditions. nih.gov

Table 3: Regioselective Bromination Methods for Pyridines

MethodReagents/ConditionsSelectivityReference
N-Oxide Activation (COBr)₂, Et₃N, then deoxygenationHigh regioselectivity. researchgate.net
Electrochemical with Directing Group Inexpensive bromine salts, room temperatureControlled meta-bromination. acs.org
Phosphine Reagents Designed phosphines, LiBr, TfOHSite-selective halogenation. nih.gov
Direct Electrophilic Bromination Br₂/oleumC-3 position, harsh conditions. youtube.com

Cross-Coupling Reactions for Pyridine-Pyrrolidine Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is widely used, but its application to pyridine-containing structures can be challenging, especially with 2-substituted pyridines, due to the difficulty in preparing and the instability of the required pyridine-2-boronates. rsc.org

To circumvent these issues, pyridine sulfinates have emerged as highly effective coupling partners. rsc.orgtcichemicals.com These reagents can be used in place of boronic acids in palladium-catalyzed cross-coupling reactions with aryl halides, demonstrating a broad scope and utility. rsc.org This methodology is robust and tolerant of various functional groups, making it suitable for complex molecule synthesis. tcichemicals.com

Another novel strategy involves a pyridine-pyridine cross-coupling reaction between pyridyl phosphonium salts and cyanopyridines, using bis(pinacolato)diboron (B136004) (B₂pin₂) as an electron-transfer reagent. nih.gov This method proceeds through a radical-radical coupling process and shows complete regio- and cross-selectivity, offering a pathway to valuable 2,4'-bipyridine (B1205877) structures, which share the core challenge of linking heterocyclic rings. nih.gov While not a direct pyridine-pyrrolidine linkage, the principles of activating one pyridine ring as a radical precursor and coupling it with another activated pyridine are applicable to the synthesis of complex linked heterocycles.

Alternatively, the pyrrolidine ring can be constructed from a pyridine precursor via a ring contraction reaction. A photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives, providing a novel route to access the pyrrolidine skeleton from readily available pyridine starting materials. osaka-u.ac.jpnih.gov

C-H Activation and Functionalization in Halogenated Pyridines

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of halogenated pyridines, C-H activation presents a unique set of challenges and opportunities due to the electronic properties of the pyridine ring and the influence of the halogen substituent.

Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in the C-H functionalization of pyridines. These methods often utilize a directing group to achieve high regioselectivity. For halogenated pyridines, the nitrogen atom within the ring can act as an endogenous directing group, guiding the metal catalyst to the ortho C-H bonds. However, the electron-deficient nature of the pyridine ring can render it less reactive towards electrophilic C-H activation.

Recent advancements have focused on overcoming these challenges. For instance, the use of more reactive catalytic systems and the development of novel directing group strategies have enabled the functionalization of various positions on the pyridine ring. The halogen atom itself can influence the regioselectivity of C-H activation, either through steric hindrance or by altering the electronic landscape of the pyridine ring.

Table 1: Examples of C-H Functionalization in Halogenated Pyridines

Catalyst/ReagentSubstrateProductNotes
[RhCp*Cl2]2 / AgOAc6-bromo-2,2'-bipyridineAnnulated productC-H annulation to form fused heterocycles.
Pd(OAc)2 / K-aryltrifluoroboratesPyridine N-oxideC2-arylated pyridine N-oxideC-H arylation with high site selectivity.
PdBr2 / HBr (electrochemical)2-phenylpyridineortho-halogenated productElectrochemical C-H halogenation.

Pyrrolidine Ring Construction and Modification within Pyridine Architectures

The construction of the pyrrolidine ring onto a pre-existing pyridine scaffold, or the modification of a pyrrolidine ring already attached to a pyridine, is a critical aspect of synthesizing molecules like this compound. Various synthetic strategies have been developed to achieve this, ranging from cycloaddition reactions to nucleophilic substitutions and multi-step conventional approaches.

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings like pyrrolidine. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyridine-pyrrolidine synthesis, an azomethine ylide can serve as the 1,3-dipole, which can be generated from various precursors.

One strategy involves the iridium-catalyzed reductive generation of azomethine ylides from amides. This method allows for the synthesis of highly functionalized pyrrolidines under mild conditions. Another approach utilizes the decarboxylative cycloaddition of amino acids, such as glycine, to generate azomethine ylides that can then react with a suitable dipolarophile attached to the pyridine ring. Transition metal-catalyzed [2+2+2] cycloadditions have also been employed to construct pyrrolidine-based systems with high efficiency.

A photo-promoted ring contraction of pyridines with silylborane has been reported as a novel method to afford pyrrolidine derivatives. This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate and demonstrates broad substrate scope and high functional group compatibility.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as pyrrolidine, onto an activated pyridine ring. The presence of electron-withdrawing groups and a leaving group (like a halogen) on the pyridine ring facilitates this reaction. For the synthesis of this compound, the bromine atom at the 3-position can potentially be displaced by a pyrrolidine nucleophile, although the reactivity at this position can be lower compared to the 2- or 4-positions.

The choice of solvent, base, and temperature is crucial for the success of SNAr reactions on halopyridines. In some cases, copper or palladium catalysis can be employed to facilitate the coupling of pyrrolidines with bromo-pyridines, particularly when the direct SNAr reaction is sluggish. The reaction of 2-fluoropyridines with nucleophiles is often faster than that of the corresponding chloropyridines.

Direct amination reactions of C-H bonds offer an alternative to SNAr. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to be an effective method for the synthesis of pyrrolidines.

Conventional multi-step syntheses remain a cornerstone for the preparation of complex molecules like this compound, especially for large-scale production. These routes often involve the sequential construction of the pyridine and pyrrolidine rings or the coupling of pre-functionalized pyridine and pyrrolidine fragments.

A common strategy involves the synthesis of a substituted pyridine with a suitable functional group that can be elaborated into the pyrrolidine ring. For example, a pyridine bearing an aldehyde or ketone can undergo a condensation reaction with an amino acid derivative, followed by cyclization and reduction to form the pyrrolidine ring.

Flow chemistry is an emerging technology that can be applied to multi-step syntheses to improve efficiency and automation. A flow process for the multi-step synthesis of the alkaloid natural product (±)-oxomaritidine has been described, demonstrating the potential of this technology for complex molecular assembly. This approach utilizes immobilized reagents and catalysts in packed columns, allowing for a continuous sequence of reactions.

Table 2: Comparison of Synthetic Approaches for Pyridine-Pyrrolidine Hybrids

MethodAdvantagesDisadvantagesKey Intermediates
CycloadditionHigh stereocontrol, convergent.Requires specific precursors for the dipole and dipolarophile.Azomethine ylides, nitrones.
Nucleophilic SubstitutionUtilizes readily available starting materials.Can require harsh conditions, regioselectivity can be an issue.Halopyridines, pyrrolidine nucleophiles.
Multi-Step SynthesisReliable and scalable.Can be lengthy and generate significant waste.Functionalized pyridine and pyrrolidine building blocks.

Mechanistic Studies of Synthetic Transformations in Pyridine-Pyrrolidine Systems

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies in pyridine-pyrrolidine synthesis often involve a combination of experimental techniques and computational modeling.

For C-H activation reactions, mechanistic investigations have shed light on the role of the catalyst, the directing group, and the nature of the C-H bond being activated. For instance, in rhodium-catalyzed C-H alkylation, the mechanism is proposed to involve the coordination of the pyridine nitrogen to the metal center, followed by oxidative addition of the C-H bond. DFT calculations have been used to elucidate the pathways for the activation of pyridine by iridium complexes, showing that coordination of pyridine to a Lewis acidic boron center can lead to insertion of iridium into the C-H bond.

In the case of cycloaddition reactions, mechanistic analysis using techniques like NMR spectroscopy has revealed the formation of key intermediates. For the synthesis of substituted pyridines via a formal (3+3) cycloaddition, a stable off-cycle species was identified that precedes the formation of the pyridine ring.

Mechanistic studies on copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis have involved the isolation and characterization of copper(II) intermediates. These studies, supported by DFT calculations, have helped to elucidate the catalytic cycle, which is proposed to proceed through a Cu(I)/Cu(II) pathway. The nature of the halide in the N-X amide reactant has also been shown to affect the reaction outcome.

Structural Elucidation and Conformational Analysis of R 3 Bromo 5 Pyrrolidin 2 Yl Pyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the chemical identity and stereochemistry of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide critical information for assigning the connectivity of atoms and confirming the stereochemistry of the chiral center.

In the ¹H NMR spectrum, distinct signals are expected for the protons on both the pyridine (B92270) and pyrrolidine (B122466) rings. The aromatic protons of the 3-bromo-5-substituted pyridine moiety typically appear in the downfield region (δ 7.5-8.8 ppm). Based on data from similar structures like 3-bromopyridine, characteristic shifts and coupling constants would define their positions relative to the nitrogen and bromine substituents. chemicalbook.com The protons of the pyrrolidine ring, including the methine proton at the chiral center (C2), would appear more upfield. The coupling patterns observed in techniques like COSY (Correlation Spectroscopy) would confirm the connectivity between the pyrrolidine and pyridine rings. The (R)-configuration at the C2 position of the pyrrolidine ring is confirmed using chiral shift reagents or by comparison with spectra of known stereoisomers.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the pyridine ring are observed in the aromatic region, with their chemical shifts influenced by the electronegative bromine atom and the nitrogen atom. The carbons of the pyrrolidine ring appear in the aliphatic region. High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the elemental composition. acs.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: This table is predictive, based on analogous structures, as specific experimental data for this exact compound is not publicly available.)

Atom Position Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Pyridine C28.5 - 8.7148 - 152
Pyridine C47.9 - 8.1138 - 142
Pyridine C68.6 - 8.8150 - 154
Pyridine C3 (ipso-Br)-118 - 122
Pyridine C5 (ipso-Pyr)-135 - 139
Pyrrolidine C2' (CH)4.0 - 4.360 - 65
Pyrrolidine C3' (CH₂)1.8 - 2.224 - 28
Pyrrolidine C4' (CH₂)1.7 - 2.125 - 29
Pyrrolidine C5' (CH₂)3.0 - 3.445 - 50
Pyrrolidine N1' (NH)2.5 - 3.5 (broad)-

Mass spectrometry is employed to determine the molecular weight and confirm the elemental formula of the compound. For this compound (C₉H₁₁BrN₂), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to definitively confirm the molecular formula. acs.org Predicted mass spectrometry data shows the expected mass-to-charge ratios (m/z) for various ionized forms of the molecule. uni.lu For instance, the protonated molecule [M+H]⁺ would have a calculated m/z that can be experimentally verified to within a few parts per million.

Table 2: Predicted Mass Spectrometry Data for 3-Bromo-5-(pyrrolidin-2-yl)pyridine (C₉H₁₁BrN₂) uni.lu

Adduct Formula Predicted m/z
[M+H]⁺C₉H₁₂BrN₂⁺227.01784
[M+Na]⁺C₉H₁₁BrN₂Na⁺248.99978
[M-H]⁻C₉H₁₀BrN₂⁻225.00328
[M]⁺C₉H₁₁BrN₂⁺226.01001
Monoisotopic MassC₉H₁₁BrN₂226.01056 Da

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics. X-ray crystallography would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of the chiral center.

The solid-state architecture of this compound is expected to be governed by a network of non-covalent interactions.

Hydrogen Bonding: The secondary amine (N-H) in the pyrrolidine ring is a hydrogen bond donor. It can form strong hydrogen bonds with acceptor atoms, most likely the nitrogen atom of the pyridine ring of an adjacent molecule. This N-H···N interaction is a common motif in the crystal structures of similar pyridine derivatives and can lead to the formation of infinite chains or discrete dimers. researchgate.net

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites like the pyridine nitrogen. This type of interaction is increasingly recognized as a significant force in directing crystal packing.

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. It typically exists in one of two major envelope (or "pucker") conformations, where one atom is out of the plane of the other four. nih.gov In substituted pyrrolidines like proline, these are often referred to as Cγ-endo and Cγ-exo puckers. nih.gov The specific conformation adopted by the pyrrolidine ring in this compound will be influenced by the steric demands of the bulky 3-bromopyridyl substituent at the C2 position. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, which in turn locks the ring into a preferred pucker. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental crystal structure data, computational chemistry and molecular modeling serve as powerful predictive tools. Methods like Density Functional Theory (DFT) can be used to perform geometry optimization, calculating the lowest energy conformation of the molecule in the gas phase. These calculations can predict bond lengths, angles, and the preferred pucker of the pyrrolidine ring, corroborating hypotheses drawn from the analysis of related structures.

Furthermore, computational models can be used to:

Calculate and predict NMR chemical shifts, providing a theoretical spectrum to compare against experimental data.

Analyze the molecular electrostatic potential (MEP) map, which identifies electron-rich (negative potential) and electron-poor (positive potential) regions. This helps in predicting sites for intermolecular interactions like hydrogen and halogen bonding.

Determine frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity.

Simulate the behavior of the molecule in different solvent environments.

Basic computed descriptors, such as the predicted partition coefficient (XLogP), are already available and provide initial insights into the molecule's lipophilicity. uni.lu

Conformational Analysis and Energy Minimization of the Compound

The conformational flexibility of this compound primarily arises from two key features: the puckering of the five-membered pyrrolidine ring and the rotation around the C-C bond connecting the pyrrolidine and pyridine rings. acs.org The pyrrolidine ring can adopt various non-planar conformations, typically described as envelope or twist forms, to relieve steric strain. For instance, in related proline-containing structures, Cγ-endo and Cγ-exo puckers are common, leading to distinct spatial arrangements of the substituents. frontiersin.org

The orientation of the pyrrolidine ring relative to the pyridine ring is defined by the dihedral angle (C4-C5-C2'-N1'). The two main conformational families are typically referred to as syn and anti (or cis and trans), depending on the relative positioning of the pyrrolidine nitrogen and the pyridine nitrogen. Computational studies on similar molecules like nornicotine (B190312) have shown that the energy barrier for rotation around this bond is relatively low, suggesting that multiple conformers can coexist at room temperature. nih.gov

Energy minimization calculations, often employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to identify the most stable conformers and their relative energies. acs.orgnih.gov A systematic conformational search explores the potential energy surface of the molecule to locate all low-energy minima. The results of such an analysis for this compound would likely reveal several stable conformers within a few kcal/mol of each other.

Below is an illustrative data table representing plausible results from a conformational analysis and energy minimization study.

ConformerDihedral Angle (C4-C5-C2'-N1') (°)Pyrrolidine PuckerRelative Energy (kcal/mol)Boltzmann Population (%)
1 (Anti, Cγ-exo)178.5Exo0.0055.8
2 (Anti, Cγ-endo)-175.2Endo0.5525.1
3 (Syn, Cγ-exo)5.8Exo1.2010.3
4 (Syn, Cγ-endo)-8.9Endo1.858.8

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT, provide deep insights into the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions. nih.govnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

The HOMO and LUMO are the frontier molecular orbitals, and their energies are indicators of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the bromine atom and the pyridine nitrogen is expected to influence the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. acs.orgnih.gov Conversely, the pyrrolidine ring, particularly its nitrogen atom, is a likely site for electrophilic attack and hydrogen bonding.

The electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the pyridine nitrogen, while the hydrogen on the pyrrolidine nitrogen would exhibit a positive potential.

An illustrative table of results from quantum chemical calculations is presented below.

ParameterValueInterpretation
HOMO Energy-6.85 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.25 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.60 eVIndicates chemical stability and reactivity.
Dipole Moment2.75 DMeasure of the overall polarity of the molecule.
Mulliken Charge on Pyridine N-0.58 eIndicates a partial negative charge, a site for electrophilic attack or hydrogen bonding.
Mulliken Charge on Pyrrolidine N-H+0.42 eIndicates a partial positive charge on the hydrogen, a potential hydrogen bond donor.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a biologically relevant environment, such as in aqueous solution. nih.govacs.org By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences conformational preferences and how the molecule interacts with its environment.

A key aspect of such simulations is the analysis of the solute's conformational dynamics. This includes monitoring the transitions between the different conformers identified through energy minimization and assessing their stability in solution. The flexibility of the molecule can be quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Furthermore, MD simulations provide detailed information about the solvation shell around the molecule. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For this compound, it is expected that water molecules will form hydrogen bonds with the pyridine nitrogen (as an acceptor) and the pyrrolidine N-H group (as a donor). nih.gov These interactions are critical for the molecule's solubility and its binding to biological targets. The free energy landscape derived from the simulation can illustrate the most populated conformational states in solution. aps.orggithub.com

An illustrative data table summarizing potential findings from an MD simulation is provided below.

ParameterResultSignificance
Average RMSD1.8 ÅIndicates the degree of structural fluctuation over the simulation time.
Number of H-bonds (Pyridine N ... Water)1.2Quantifies the hydrogen bonding capacity of the pyridine nitrogen as an acceptor.
Number of H-bonds (Pyrrolidine N-H ... Water)0.9Quantifies the hydrogen bonding capacity of the pyrrolidine N-H as a donor.
Solvation Free Energy-8.5 kcal/molIndicates the favorable interaction of the molecule with the solvent.
Most Populated Conformer in WaterAnti, Cγ-exoReveals the dominant conformation in an aqueous environment, which may differ from the gas phase.

Medicinal Chemistry and Drug Discovery Applications of R 3 Bromo 5 Pyrrolidin 2 Yl Pyridine Scaffolds

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the (R)-3-bromo-5-(pyrrolidin-2-yl)pyridine scaffold and its analogs, these studies help in identifying the key features required for therapeutic efficacy.

The biological activity of compounds derived from the 3,5-disubstituted pyridine (B92270) core is intrinsically linked to the arrangement and nature of their substituents. The pyridine ring often acts as a central scaffold, with its nitrogen atom potentially participating in hydrogen bonding with biological targets. researchgate.net The 3,5-disubstitution pattern allows for the exploration of chemical space in two distinct vectors, influencing the compound's interaction with receptor pockets.

The pyrrolidine (B122466) ring, a saturated heterocycle, introduces a three-dimensional character to the molecule, which is often beneficial for biological activity. nih.govnih.gov The sp³-hybridized carbons of the pyrrolidine ring allow for a non-planar conformation, which can lead to better fitting into the binding sites of proteins. nih.govnih.gov The stereochemistry of the pyrrolidine ring, as in the (R)-configuration of the title compound, is often critical for selective binding to enantioselective biological targets like enzymes and receptors. nih.gov

The combination of the pyridine and pyrrolidine rings can be found in various biologically active compounds, including kinase inhibitors. For instance, in pyrrolo[2,3-b]pyridine-based Bruton's tyrosine kinase (BTK) inhibitors, the pyrrolopyridine core acts as a hinge-binding motif, while substituents on the scaffold, which can include pyrrolidine rings, occupy other regions of the kinase domain to enhance potency and selectivity. nih.gov

A pharmacophore model for such scaffolds often includes:

A heterocyclic core (e.g., pyridine or pyrrolo[2,3-b]pyridine) for key interactions with the target protein.

A hydrogen bond acceptor (the pyridine nitrogen).

A substituted group at the 3-position (e.g., the pyrrolidine ring) that can be modified to improve properties like solubility and cell permeability.

A substituent at the 5-position (e.g., the bromo group) that can be varied to modulate potency and selectivity.

The following table summarizes the key structural motifs and their contributions to biological efficacy in related scaffolds.

Structural MotifContribution to Biological Efficacy
Pyridine Ring Central scaffold, hydrogen bonding, bioavailability enhancement. researchgate.net
(R)-Pyrrolidine Ring Introduces 3D structure, allows for stereospecific interactions. nih.govnih.gov
3,5-Disubstitution Allows for vectorial exploration of chemical space and optimization of binding.
Pyrrolo[2,3-b]pyridine Core Acts as an ATP mimic and hinge-binder in kinase inhibitors. nih.govrjeid.comnih.gov

Halogen atoms, such as the bromine in this compound, play a significant role in modulating a compound's physicochemical properties and biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other interactions. In the context of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the bromo substituent is a key feature in their structure-activity relationship. researchgate.net

Substitution on the pyrrolidine ring can also have a profound impact on a compound's activity. For example, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, fluorination at the 4-position of the pyrrolidine ring led to a significant increase in the inhibition of caspases-3 and -7, with some analogs showing nanomolar potency. researchgate.net In contrast, methoxy (B1213986) and trifluoromethyl substitutions at the same position resulted in decreased activity. researchgate.net This highlights the sensitivity of the biological target to the nature and position of substituents on the pyrrolidine ring.

The table below illustrates the impact of substitutions on the activity of related compounds.

Parent ScaffoldSubstitutionEffect on ActivityTarget
5-[1-(2-methoxymethylpyrrolidinyl) sulfonyl]isatin4-Fluorination of pyrrolidine ringIncreased inhibitory potencyCaspases-3 and -7 researchgate.net
5-[1-(2-methoxymethylpyrrolidinyl) sulfonyl]isatin4,4-Difluorination of pyrrolidine ringBest result with IC₅₀ = 362 nM and 178 nMCaspases-3 and -7 researchgate.net
5-[1-(2-methoxymethylpyrrolidinyl) sulfonyl]isatin4-Methoxy substitution on pyrrolidine ringLess inhibition potencyCaspases-3 and -7 researchgate.net
PyridylureaCF₃-thiazole at 4-pyridyl positionImproved inhibitory potencyBacterial topoisomerase nih.gov

Rational Drug Design and Optimization

Rational drug design and optimization are key processes in the development of new drugs. These strategies rely on an understanding of the biological target and the interactions of small molecules with it.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. ucsf.edu This approach starts with the screening of small, low-molecular-weight compounds (fragments) that typically bind to the target with low affinity. These initial hits are then optimized and grown into more potent lead compounds.

A notable example is the discovery of a novel class of bacterial topoisomerase inhibitors. nih.gov The starting fragment, 1-ethyl-3-(2-pyridyl)urea, showed weak but measurable enzyme inhibition. nih.gov This fragment was then optimized by incorporating acid isosteres at the 5-pyridyl position to interact with a key asparagine residue, which led to improved enzyme inhibition and antibacterial activity. nih.gov This demonstrates how a simple pyridyl fragment can be elaborated into a potent lead compound.

The general workflow for FBDD involving pyridyl-like scaffolds can be summarized as follows:

Fragment Screening: A library of fragments is screened against the target protein to identify initial hits.

Hit Validation: The binding of the fragment hits is confirmed and characterized using biophysical techniques.

Fragment Elaboration: The fragment is grown by adding new chemical moieties to improve potency and other properties. This can involve linking fragments that bind to adjacent sites or growing the fragment into nearby pockets.

Lead Optimization: The elaborated fragments are further modified to enhance their drug-like properties, such as solubility, metabolic stability, and cell permeability. ijddd.com

Once a lead compound is identified, it undergoes extensive derivatization to optimize its pharmacological profile. For scaffolds related to this compound, common derivatization strategies include modifications of the pyridine ring, the pyrrolidine ring, and the halogen substituent.

In the development of pyrrolo[2,3-b]pyridine-based BTK inhibitors, a scaffold-hopping strategy was employed to design a series of derivatives. nih.gov SAR studies identified compounds with nanomolar IC₅₀ values in both enzymatic and cellular assays. nih.gov The most potent compounds often featured specific substitutions that enhanced their binding to the BTK active site. nih.gov

Similarly, in the optimization of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, a focused library of analogs was synthesized to explore the SAR. nih.gov This led to the identification of compounds with significantly improved activity and low cytotoxicity. nih.gov

The following table presents examples of lead compounds and their optimized derivatives.

Lead CompoundTargetOptimized DerivativeImprovement
1-ethyl-3-(2-pyridyl)ureaBacterial topoisomerasePyridylurea with 5-pyridyl acid isostere and 4-pyridyl CF₃-thiazoleImproved enzyme inhibition and antibacterial activity nih.gov
Pyrrolo[2,3-b]pyridine coreBruton's tyrosine kinase (BTK)Compound 3p with specific substitutionsSuperior enzymatic and cellular inhibition (IC₅₀ = 6.0 nM and 14 nM, respectively) nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneMycobacterium tuberculosisAnalogs with optimized substitutionsSubstantial improvements in antitubercular activity and low cytotoxicity nih.gov
Pyrrolo[2,3-d]pyrimidine coreAxl kinaseCompound 13b High enzymatic and cellular potency, favorable pharmacokinetics nih.gov

Development of Potential Therapeutic Agents

The this compound scaffold and its analogs have shown promise in the development of therapeutic agents for a variety of diseases, including cancer, infectious diseases, and neurological disorders.

The pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to the title compound, is a key component of several approved kinase inhibitors used in cancer therapy. rjeid.comnih.gov These compounds act as ATP-competitive inhibitors, blocking the signaling pathways that drive tumor growth and proliferation. nih.gov For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Axl kinase, a target implicated in tumor growth, metastasis, and drug resistance. nih.gov

In the field of infectious diseases, 3,5-disubstituted pyridine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, including drug-resistant strains. nih.gov One such derivative, compound 24 , showed a high selectivity index and was identified as a promising candidate for further development. nih.gov

Furthermore, the 3-bromo-5-(pyrrolidin-2-yl)pyridine moiety is related to ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in a variety of neurological processes. mdpi.comnih.gov Analogs such as 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine have been developed as radioligands for PET imaging of nAChRs in the brain, which can aid in the diagnosis and study of neurological disorders. nih.gov

The versatility of the this compound scaffold and its derivatives makes it a valuable platform for the discovery of new drugs. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Targeting Various Disease States (e.g., Infectious Diseases, Neurodegenerative Disorders)

The structural components of this compound suggest its potential utility in a variety of disease contexts, including infectious diseases and neurodegenerative disorders.

Infectious Diseases:

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Its derivatives have demonstrated activity against a spectrum of pathogens. For instance, certain pyridine-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The pyrrolidine ring has also been incorporated into antibacterial agents, with some pyrrolidine-2,3-dione (B1313883) scaffolds showing promise in eradicating bacterial biofilms, such as those formed by S. aureus. rsc.org The combination of these two moieties in the this compound scaffold suggests a potential for developing novel antibacterial drugs. nih.gov The bromine substituent could further enhance activity or allow for the attachment of other pharmacophores to broaden the antimicrobial spectrum.

Neurodegenerative Disorders:

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathological processes, including protein misfolding and neuronal loss. nih.govmdpi.comnih.gov The pyrrolidine scaffold is a key feature in many compounds developed for central nervous system (CNS) disorders, showing promise in treating such conditions. nih.gov Pyrrolidine derivatives have been investigated as ligands for various CNS targets. The non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, which can be advantageous for designing selective ligands for complex protein targets found in the brain. nih.gov The pyridine ring is also a component of molecules designed to target enzymes implicated in neurodegeneration, such as cholinesterases. mdpi.com Therefore, the this compound scaffold represents a promising starting point for the development of multi-target-directed ligands for neurodegenerative diseases.

Table 1: Potential Therapeutic Targets for this compound Derivatives

Disease StatePotential Molecular TargetsRationale
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase, topoisomerase IV), Biofilm formation pathwaysThe pyridine and pyrrolidine moieties are present in known antibacterial agents. mdpi.comrsc.org
Neurodegenerative Disorders Cholinesterases (AChE, BChE), Monoamine oxidases (MAO-A, MAO-B), Protein aggregation pathways (e.g., Aβ, tau)Pyrrolidine and pyridine scaffolds are established components of CNS-active compounds and enzyme inhibitors. nih.govmdpi.com

Strategies for Improving Bioavailability and Target Specificity in Drug Candidates

To translate a promising scaffold into a viable drug candidate, optimization of its pharmacokinetic and pharmacodynamic properties is essential. For derivatives of this compound, several strategies can be employed to enhance bioavailability and target specificity.

Improving Bioavailability:

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is influenced by factors such as solubility and membrane permeability. The inherent basicity of the pyridine ring can contribute to aqueous solubility, which is often a desirable property for drug candidates. nih.gov However, modifications to the scaffold may be necessary to achieve an optimal balance between solubility and lipophilicity for efficient absorption.

Strategies to improve bioavailability include:

Modulation of Lipophilicity: The bromine atom on the pyridine ring can be replaced with other functional groups through cross-coupling reactions to fine-tune the lipophilicity of the molecule. evitachem.com This can influence how the compound interacts with biological membranes.

Introduction of Polar Groups: The addition of polar functional groups to the pyrrolidine ring or the pyridine nucleus can enhance aqueous solubility.

Fluorination: The introduction of fluorine atoms can alter the metabolic stability and lipophilicity of a compound. For example, derivatives like 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine (B1411687) have been synthesized, showcasing a strategy to potentially improve pharmacokinetic properties. uni.lu

Improving Target Specificity:

Achieving high target specificity is crucial for minimizing off-target effects and improving the safety profile of a drug. The stereochemistry of the (R)-pyrrolidine ring is a key determinant of selectivity. nih.gov

Strategies to enhance target specificity include:

Stereocontrolled Synthesis: Maintaining the (R)-configuration of the pyrrolidine ring is critical, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues can identify key structural features required for potent and selective target engagement. This can involve modifications at the bromine position, the pyrrolidine nitrogen, or other positions on the pyridine ring.

Conformational Constraint: Introducing conformational constraints into the molecule, for example, by creating bicyclic structures involving the pyrrolidine ring, can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the intended target.

Table 2: Strategies for Optimization of this compound Derivatives

StrategyGoalExample Modification
Lipophilicity Modulation Improve BioavailabilitySuzuki or Sonogashira coupling at the bromine position to introduce various aryl or alkyl groups. evitachem.com
Introduction of Polar Groups Enhance Aqueous SolubilityAddition of hydroxyl or carboxyl groups to the pyrrolidine or pyridine ring.
Fluorination Improve Metabolic Stability and LipophilicitySynthesis of analogues with fluorinated pyrrolidine rings. uni.lu
Stereocontrolled Synthesis Enhance Target SpecificityUse of chiral starting materials or asymmetric synthesis to ensure the (R)-configuration of the pyrrolidine. nih.gov
SAR Studies Identify Key Structural FeaturesSystematic synthesis and testing of a library of derivatives with varied substituents.

Applications in Chemical Biology and Probe Development

The this compound scaffold also holds potential for the development of chemical probes to study biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the investigation of its function in a cellular or in vivo context.

The bromine atom on the pyridine ring serves as a convenient handle for the attachment of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. evitachem.com This allows for the creation of probes that can be used in a variety of applications, including:

Target Identification and Validation: A probe derived from a bioactive this compound analogue can be used to pull down its protein target from a complex biological sample, aiding in the identification of the molecular basis of its activity.

Cellular Imaging: By attaching a fluorescent tag, the subcellular localization of the target protein can be visualized, providing insights into its biological role.

Assay Development: Probes can be used to develop high-throughput screening assays to identify other small molecules that bind to the same target.

The development of a specific fluorescent probe for pyrrolidine has been reported, demonstrating the feasibility of creating probes for molecules containing this scaffold. nih.gov This work highlights the potential for designing probes based on the this compound structure to investigate the function of its biological targets with high spatial and temporal resolution.

Challenges and Future Directions in R 3 Bromo 5 Pyrrolidin 2 Yl Pyridine Research

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the research of (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine lies in the development of efficient and sustainable synthetic routes. Current synthetic approaches for related brominated pyridine (B92270) and pyrrolidine (B122466) structures often involve multiple steps, require harsh reaction conditions, or utilize expensive catalysts, which can limit large-scale production and increase environmental impact. chemicalbook.comacs.org

Future research should focus on several key areas to overcome these limitations:

Catalytic Systems: Exploring novel copper or palladium-based catalyst systems could lead to milder reaction conditions and improved yields for C-N bond formation. acs.org Recent advancements in using microwave irradiation with water as a solvent for amination reactions on dibromopyridines present a promising green chemistry approach. acs.org

Stereoselective Synthesis: The (R)-enantiomer is crucial for specific biological activity. Developing highly stereoselective synthetic methods, potentially through asymmetric catalysis or the use of chiral auxiliaries derived from readily available sources like (R)-proline, is essential to avoid costly and inefficient chiral separation steps.

Process Optimization: Streamlining multi-step syntheses into one-pot or tandem reactions would significantly improve efficiency. For instance, combining the formation of the pyrrolidine ring and its subsequent coupling to the pyridine core in a single sequence could reduce waste and save time. The Fischer indole (B1671886) synthesis, used for related pyrrolopyridine frameworks, could be adapted for more efficient cyclization processes. researchgate.net

Synthetic Strategy Challenges Future Direction
Multi-step Linear Synthesis Low overall yield, purification at each step, time-consuming. nih.govDevelopment of convergent or one-pot syntheses.
Stereocontrol Racemic mixtures requiring resolution, use of expensive chiral reagents.Asymmetric catalysis, use of chiral pool starting materials.
Reaction Conditions Harsh reagents, high temperatures, anhydrous conditions. acs.orgMicrowave-assisted synthesis, use of green solvents like water, milder catalysts. acs.org

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

While the pyrrolopyridine scaffold is associated with a broad spectrum of pharmacological properties, including analgesic, sedative, and anticancer activities, the precise molecular mechanisms of this compound are not fully understood. mdpi.com A significant challenge is to move from general activity observations to a detailed, molecular-level understanding of how this specific compound interacts with its biological targets.

Future research should prioritize:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the primary protein targets. Pyrrolopyridine derivatives have shown activity against targets like Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, and inorganic pyrophosphatases in bacteria. acs.orgnih.gov Determining if this compound or its analogs interact with these or other kinases and enzymes is a crucial step.

Structural Biology: Obtaining X-ray crystal structures or cryo-EM data of the compound bound to its target protein(s) is essential. This would reveal the specific binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes induced upon binding, providing invaluable information for structure-based drug design. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by systematically modifying the pyridine ring, the pyrrolidine ring, and the bromo substituent can help delineate the pharmacophore. nih.gov For example, studies on related molecules have shown that the stereochemistry of the pyrrolidine ring and the position of substituents on the pyridine core can dramatically influence biological activity and target selectivity. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

The diverse biological activities reported for related pyridine and pyrrolidine compounds suggest that the therapeutic potential of this compound may extend beyond any single initial indication. mdpi.com The challenge is to systematically explore these possibilities to uncover new and potentially valuable applications.

Future exploratory efforts should include:

Broad Pharmacological Profiling: Screening the compound against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The pyridine scaffold is a known privileged structure in medicinal chemistry, binding to a variety of biological targets. nih.gov

New Disease Areas: Based on the activities of related scaffolds, new therapeutic areas to investigate could include:

Neurodegenerative Diseases: Given the link of some pyrrolopyridines to LRRK2 inhibition, exploring its potential for Parkinson's disease is a logical step. acs.org

Oncology: Various pyrrolopyridine and pyridine derivatives have demonstrated anticancer and antitumor properties. mdpi.commdpi.com

Infectious Diseases: The pyrrolidine ring is found in compounds with antibacterial activity, and pyridine derivatives have shown antimicrobial and antiviral effects. nih.govnih.gov

Inflammatory Diseases: Mitogen- and Stress-Activated Kinase 1 (MSK1), involved in inflammatory diseases like asthma, has been targeted by pyridine-based inhibitors. mdpi.com

Scaffold Known Biological Activities Potential New Applications for this compound
Pyrrolopyridine Analgesic, sedative, anticancer, LRRK2 inhibition. mdpi.comacs.orgParkinson's disease, various cancers.
Pyrrolidine Anticancer, antibacterial, CNS diseases, anti-inflammatory. nih.govNeurological disorders, infectious diseases.
Bromopyridine Antithrombotic, antimicrobial, kinase inhibition. mdpi.commdpi.comCardiovascular diseases, inflammatory conditions.

Integration of Computational and Experimental Approaches for Compound Design and Optimization

Optimizing this compound into a potent and selective lead compound presents a significant challenge that can be addressed by integrating computational and experimental methods. Relying solely on traditional synthesis and testing is often slow and resource-intensive.

A synergistic approach for the future would involve:

Molecular Modeling and Docking: Once a biological target is identified, molecular docking studies can predict the binding orientation and affinity of this compound and its virtual analogs. nih.gov This allows for the pre-screening of large virtual libraries to prioritize the synthesis of the most promising compounds.

Quantum Mechanical Investigations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties, reactivity, and molecular orbitals of the compound, which can help explain its interaction with biological targets and guide the design of derivatives with improved properties. mdpi.com

In Silico ADMET Prediction: Computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase. This helps in identifying and filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.

Translational Research and Preclinical Development of Lead Compounds

The ultimate challenge is to translate a promising compound from a laboratory curiosity into a viable preclinical candidate. This involves a rigorous and highly regulated process to ensure safety and efficacy before any human trials.

Future directions for lead compounds derived from this compound must include:

Lead Optimization: Iteratively modifying the lead structure to improve potency, selectivity, and ADMET properties. This involves extensive medicinal chemistry efforts guided by the SAR and computational data.

In Vivo Efficacy Studies: Evaluating the optimized lead compounds in relevant animal models of disease to demonstrate that the in vitro activity translates to a therapeutic effect in a living organism.

Preclinical Safety and Toxicology: Conducting a comprehensive battery of safety pharmacology and toxicology studies to identify any potential liabilities. This includes assessing effects on major organ systems and determining the compound's therapeutic index. The development of CNS-penetrant LRRK2 inhibitors like DNL201 and DNL151 serves as a recent example of small molecules progressing through this pipeline. acs.org

Successfully navigating these challenges will be paramount to unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel medicines for a range of human diseases.

Q & A

Q. Advanced

  • Metabolic Stability : Incubation with human liver microsomes (HLMs) and LC-MS/MS analysis to measure half-life (t₁/₂).
  • CYP Inhibition : Fluorescence-based assays using recombinant CYP isoforms (e.g., CYP3A4) to assess inhibition potential.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration followed by HPLC quantification .

Data from these assays guide structural modifications to improve bioavailability, such as introducing electron-donating groups to reduce CYP-mediated oxidation .

How can computational modeling predict the compound’s reactivity and target interactions?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals, predicting sites for electrophilic attack. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) assess binding dynamics with proteins over 100-ns trajectories. For example, MD studies reveal that the bromine atom forms halogen bonds with Thr147 in the target enzyme’s active site, stabilizing the inhibitor complex .

How should researchers address contradictions in reported synthetic yields?

Methodological Guidance
Discrepancies often arise from variations in:

  • Catalyst Purity : Use freshly distilled Pd catalysts for coupling reactions.
  • Solvent Anhydrity : Trace water in DMF can hydrolyze intermediates; employ molecular sieves.
  • Enantiomeric Purity : Chiral impurities in starting materials reduce yield; verify via chiral HPLC .

Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst ratio) .

What strategies enable functionalization of the pyrrolidine ring for SAR studies?

Q. Advanced

  • N-Alkylation : Treat with alkyl halides (e.g., methyl iodide) and NaH in THF to introduce substituents at the pyrrolidine nitrogen.
  • Ring Expansion : React with ethyl diazoacetate under Rh catalysis to form a seven-membered ring, altering conformational flexibility .
  • Oxidation : Use m-CPBA to convert the pyrrolidine to a lactam, modifying hydrogen-bonding capacity .

Each modification is validated via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

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Reactant of Route 1
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Reactant of Route 2
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

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